5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.
Thiadiazole Formation: The thiadiazole ring is formed by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
Coupling Reaction: The final step involves coupling the imidazole and thiadiazole rings through a suitable linker, often using reagents like formaldehyde or other alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Research: Potential use in the development of new anticancer drugs due to its ability to interfere with cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiadiazole ring can interact with metal ions, affecting enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole, which also exhibit diverse biological activities.
Properties
Molecular Formula |
C7H8N6O2S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N6O2S/c1-4-9-5(13(14)15)2-12(4)3-6-10-11-7(8)16-6/h2H,3H2,1H3,(H2,8,11) |
InChI Key |
CMQLQZUEMSAGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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